molecular formula C11H16F3NO5 B14768851 Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide

Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide

Cat. No.: B14768851
M. Wt: 299.24 g/mol
InChI Key: XMAFQPWDTCGCJH-XMUOSADRSA-N
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Preparation Methods

The synthesis of Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide involves multiple steps, starting from the appropriate sugar derivatives. The key steps include the trifluoroacetylation of the amino group and the acetylation of the hydroxyl group. The reaction conditions typically involve the use of trifluoroacetic anhydride and acetic anhydride in the presence of a base such as pyridine. Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide undergoes various chemical reactions, including:

Scientific Research Applications

Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is primarily used in the synthesis of Daunorubicin, which has significant applications in medicine, particularly in cancer treatment. In chemistry, it serves as an intermediate for synthesizing other complex molecules. In biology, it is used in research to study the mechanisms of action of anthracycline antibiotics and their effects on cancer cells. In the industry, it is utilized in the large-scale production of Daunorubicin and related compounds.

Mechanism of Action

Comparison with Similar Compounds

Methyl N-Trifluoroacetyl-4-acetyl-daunosaminide is unique due to its specific functional groups, which make it an ideal intermediate for Daunorubicin synthesis. Similar compounds include:

Properties

Molecular Formula

C11H16F3NO5

Molecular Weight

299.24 g/mol

IUPAC Name

[(2S,3S,6R)-6-methoxy-2-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-3-yl] acetate

InChI

InChI=1S/C11H16F3NO5/c1-5-9(20-6(2)16)7(4-8(18-3)19-5)15-10(17)11(12,13)14/h5,7-9H,4H2,1-3H3,(H,15,17)/t5-,7?,8+,9+/m0/s1

InChI Key

XMAFQPWDTCGCJH-XMUOSADRSA-N

Isomeric SMILES

C[C@H]1[C@H](C(C[C@@H](O1)OC)NC(=O)C(F)(F)F)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)OC(=O)C

Origin of Product

United States

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